

In-Depth Technical Guide: 4-Bromo-3-methylpyridine hydrochloride

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Compound of Interest

Compound Name: 4-Bromo-3-methylpyridine hydrochloride

Cat. No.: B1289712

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylpyridine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis. Its unique structural arrangement, featuring a pyridine ring substituted with both a bromine atom and a methyl group, renders it a versatile precursor for the synthesis of a wide array of complex molecules. The presence of the bromine atom at the 4-position facilitates various cross-coupling reactions, making it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The hydrochloride salt form enhances its stability and handling properties compared to the free base. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

4-Bromo-3-methylpyridine hydrochloride is typically a white to light yellow or off-white crystalline solid.[3] A summary of its key quantitative data is presented below for easy reference.

Property	Value	Source
Molecular Formula	C ₆ H ₇ BrCIN	[4][5]
Molecular Weight	208.48 g/mol	[4][5]
CAS Number	40899-37-4	[5]
Appearance	White to light yellow solid/powder	[3]
Boiling Point	~250°C at 760 mmHg	[6]
Flash Point	105°C	[6]
Solubility	Soluble in DMSO, Methanol, and Water (inferred from 4-Bromopyridine HCl)	[7][8]
Storage Temperature	2-8°C, under inert atmosphere	[9]

Synthesis and Experimental Protocols

The synthesis of **4-Bromo-3-methylpyridine hydrochloride** is typically achieved in a two-step process: the synthesis of the free base, 4-Bromo-3-methylpyridine, followed by its conversion to the hydrochloride salt.

Experimental Protocol 1: Synthesis of 4-Bromo-3-methylpyridine (Free Base)

This protocol is adapted from established methods for the bromination of substituted pyridines. [10][11][12]

Materials:

- 4-Methyl-3-nitropyridine
- Methanol
- 10% Palladium on Carbon (Pd/C)

- Hydrogen gas
- Diatomaceous earth
- 48% Hydrobromic acid (HBr)
- Bromine (Br₂)
- 40% Sodium nitrite (NaNO₂) aqueous solution
- 50% Sodium hydroxide (NaOH) aqueous solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:**Step 1: Reduction of 4-Methyl-3-nitropyridine**

- In an autoclave, dissolve 4-Methyl-3-nitropyridine (0.1 mol) in methanol.
- Add 10% Pd/C catalyst.
- Pressurize the autoclave with hydrogen gas to 0.5 MPa.
- Heat the reaction mixture to 30-40°C and stir for 15 hours.
- Monitor the reaction completion using thin-layer chromatography (TLC).
- Once complete, cool the reaction to room temperature and carefully filter through diatomaceous earth to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to obtain 4-methyl-3-aminopyridine.

Step 2: Sandmeyer-type Bromination

- In a reaction vessel cooled with an ice-salt bath, add 4-methyl-3-aminopyridine (0.1 mol) to 48% HBr (0.4 mol).

- Cool the mixture to -5°C.
- Slowly add bromine (0.3 mol) dropwise over 30-35 minutes, maintaining the temperature below 0°C.
- Subsequently, add a 40% aqueous solution of sodium nitrite dropwise over 1-1.5 hours, ensuring the temperature remains below 0°C.
- Continue stirring the mixture at 0°C for an additional 30 minutes.
- Slowly add a 50% aqueous solution of sodium hydroxide to adjust the pH to 9, while keeping the temperature below 20°C.
- Extract the reaction mixture with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3-methylpyridine as the free base.

Experimental Protocol 2: Preparation of 4-Bromo-3-methylpyridine hydrochloride

This protocol describes the conversion of the free base to its hydrochloride salt.[\[13\]](#)

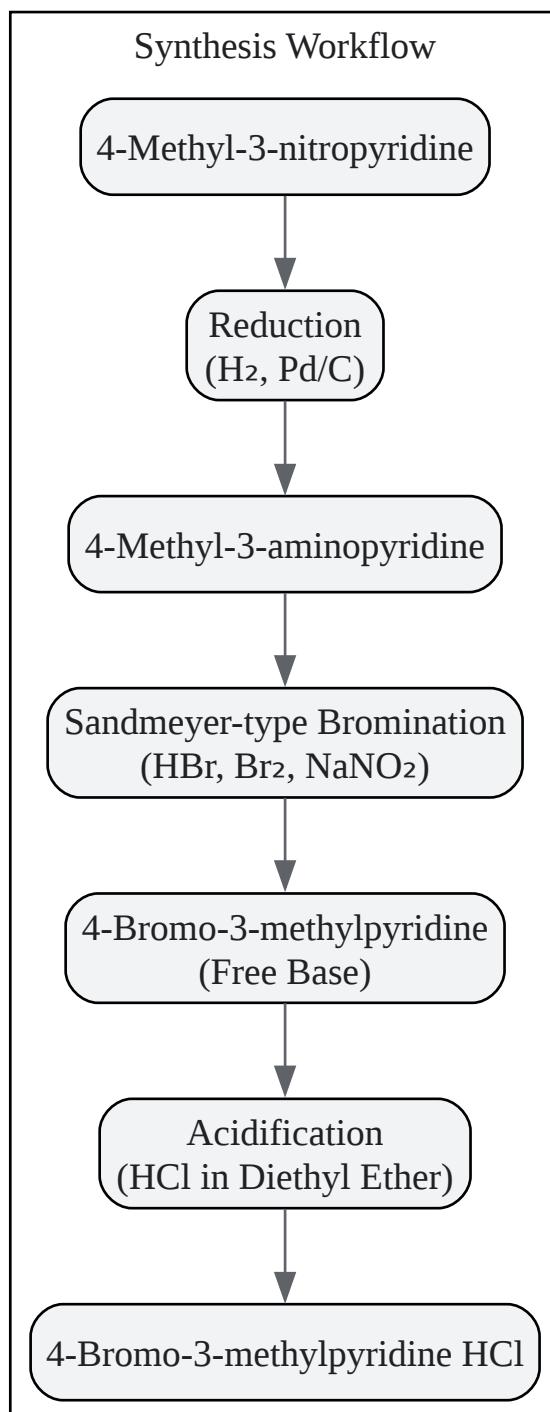
Materials:

- Purified 4-bromo-3-methylpyridine (free base)
- Anhydrous diethyl ether (or isopropanol)
- Hydrochloric acid solution (e.g., 2M HCl in diethyl ether or concentrated HCl)

Procedure:

- Dissolve the purified 4-bromo-3-methylpyridine free base in a minimal amount of anhydrous diethyl ether.
- Cool the solution in an ice bath.

- Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
- A precipitate of **4-Bromo-3-methylpyridine hydrochloride** will form.
- Continue stirring in the ice bath for 30 minutes.
- Collect the solid precipitate by vacuum filtration.
- Wash the solid with a small amount of cold, anhydrous diethyl ether.
- Dry the product under vacuum to yield pure **4-Bromo-3-methylpyridine hydrochloride**.



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Synthesis workflow for **4-Bromo-3-methylpyridine hydrochloride**.

Applications in Drug Discovery

4-Bromo-3-methylpyridine hydrochloride is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders, as well as anti-inflammatory and analgesic drugs.[2][3] Its utility stems from the ability of the bromine atom to participate in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[1]

Experimental Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This representative protocol outlines the coupling of 4-Bromo-3-methylpyridine with an arylboronic acid.

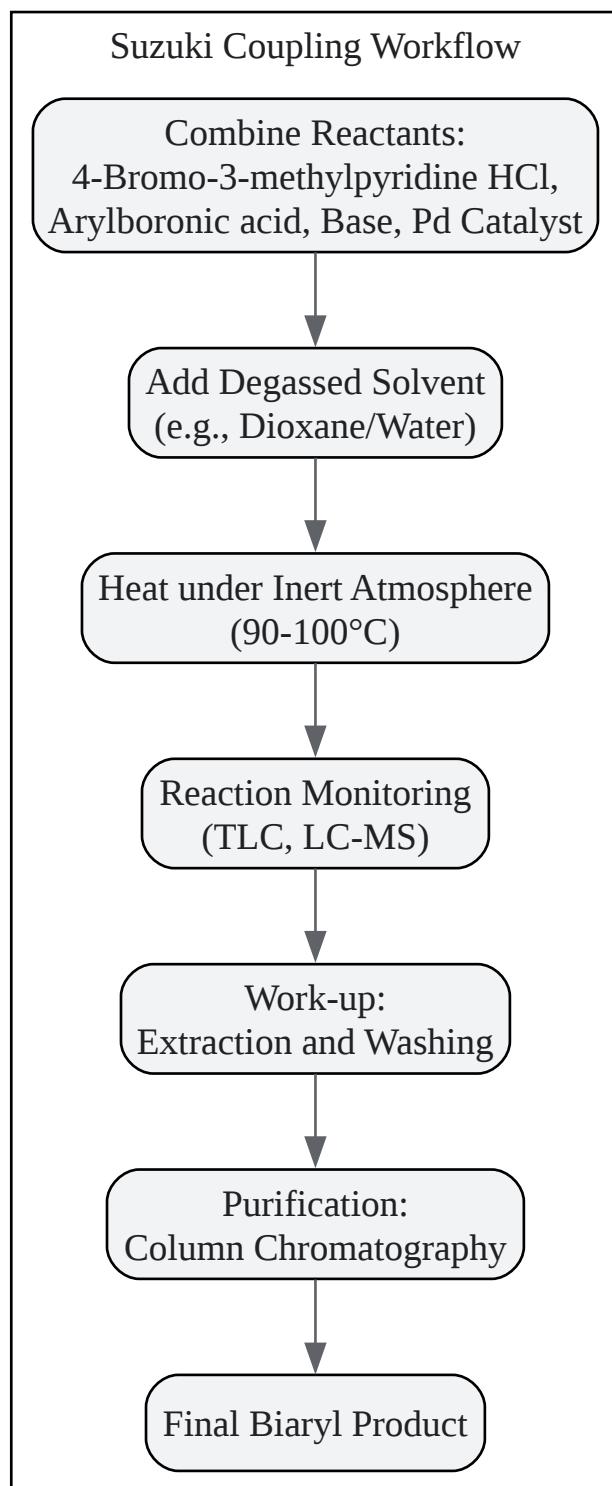
Materials:

- **4-Bromo-3-methylpyridine hydrochloride**
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%)
- Base (e.g., K_3PO_4 , 2.0-3.0 equivalents)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
- Inert gas (Argon or Nitrogen)

Procedure:

- In a dry Schlenk flask under an inert atmosphere, combine **4-Bromo-3-methylpyridine hydrochloride** (1.0 mmol), the arylboronic acid (1.2 mmol), K_3PO_4 (2.0 mmol), and the $\text{Pd}(\text{PPh}_3)_4$ catalyst (0.05 mmol).
- Add the degassed 1,4-dioxane/water solvent system via syringe.
- Heat the reaction mixture to 90-100°C and stir vigorously.
- Monitor the reaction progress by TLC or LC-MS.

- Upon completion, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.



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General workflow for a Suzuki-Miyaura cross-coupling reaction.

Involvement in Signaling Pathways

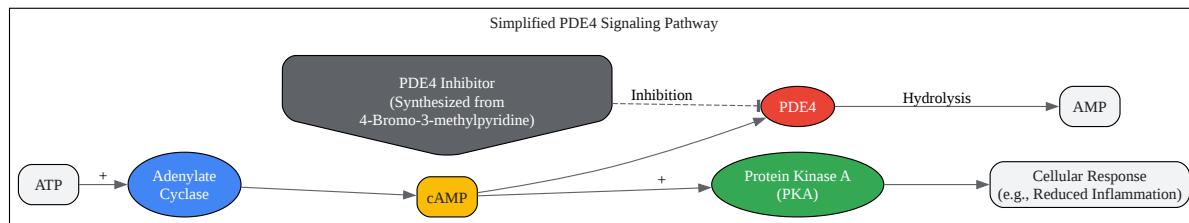
While **4-Bromo-3-methylpyridine hydrochloride** is an intermediate and not biologically active itself, it serves as a precursor for molecules that modulate key signaling pathways. One notable application is in the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors.[\[11\]](#)

The PDE4 Signaling Pathway:

Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in intracellular signaling by specifically hydrolyzing the second messenger, cyclic adenosine monophosphate (cAMP). By breaking down cAMP into AMP, PDE4 terminates its signaling activity. The levels of cAMP are crucial in regulating a multitude of cellular processes, including inflammation, cell proliferation, and synaptic plasticity.

In inflammatory and immune cells, elevated cAMP levels lead to the suppression of pro-inflammatory mediators such as TNF- α , interleukins, and leukotrienes. Therefore, inhibiting the PDE4 enzyme results in an accumulation of intracellular cAMP, which in turn exerts a potent anti-inflammatory effect. This mechanism is a key therapeutic target for inflammatory diseases like chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. In the central nervous system, cAMP signaling is integral to processes of learning, memory, and mood regulation. Consequently, PDE4 inhibitors are also being investigated for the treatment of neurological and psychiatric conditions, including depression and cognitive disorders.

The synthesis of selective and potent PDE4 inhibitors often incorporates heterocyclic scaffolds, for which **4-Bromo-3-methylpyridine hydrochloride** is an excellent starting material.



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Role of PDE4 inhibitors in the cAMP signaling pathway.

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